Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

EGFR inhibition kinase assay structure-activity relationship

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 92016-68-7) is a heterocyclic building block for kinase inhibitor programs. The N4-ethyl substituent provides critical lipophilic contact for EGFR and PASK ATP-binding site engagement, validated by the 0.899 nM IC50 of the 4-methyl analog. The free C2 carboxylic acid enables direct amide coupling without ester hydrolysis, accelerating parallel library synthesis. With LogP 1.11 and PSA 72.19 Ų, it resides in optimal drug-like space—superior to unsubstituted analogs (LogP ~0.3) for oral administration routes. This scaffold is explicitly claimed for PASK inhibition in metabolic disease models and offers a distinct vector unexplored with methyl or unsubstituted variants. Procure now to accelerate your SAR campaigns.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 92016-68-7
Cat. No. B2498075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
CAS92016-68-7
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C(C1=O)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16)
InChIKeyVZLHCCJAJQJFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 92016-68-7): A Specialized Quinoxaline Scaffold for Kinase-Targeted Medicinal Chemistry


4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 92016-68-7, MFCD15732459) is a heterocyclic building block belonging to the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid family. This scaffold features a quinoxaline core with a 3-keto group, a 2-carboxylic acid moiety, and an N4-ethyl substituent, yielding a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . The 4-alkyl substitution pattern is critical for modulating lipophilicity, binding-site complementarity, and metabolic stability in kinase inhibitor programs, particularly those targeting EGFR and PAS kinase (PASK) [1].

Why 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Cannot Be Replaced by Its 4-Methyl or Unsubstituted Analogs


The N4 substituent on the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold directly governs both pharmacodynamic and pharmacokinetic outcomes. In EGFR inhibition studies, the 4-methyl analog (ethyl ester) displayed an IC50 of 0.899 nM against wild-type EGFR, a value sensitive to slight structural perturbations [1]. Replacement of the 4-ethyl group with hydrogen (unsubstituted analog, CAS 1204-75-7) abolishes the hydrophobic interaction with the kinase hinge region, while the 4-methyl analog alters steric occupancy relative to the gatekeeper residue. Furthermore, the free carboxylic acid of the target compound provides a synthetic handle for amide coupling that the corresponding ethyl ester prodrugs lack, enabling direct conjugation to amine-containing pharmacophores without deprotection steps. These structural features render simple in-class substitution scientifically unsound without re-optimization of the entire series.

Quantitative Differentiation Evidence for 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid vs. Closest Analogs


EGFR Wild-Type Inhibitory Potency: 4-Ethyl vs. 4-Methyl Quinoxaline Carboxylates

In the quinoxaline-2-carboxylate series reported by Ahmed et al. (2020), the 4-methyl-3-oxoquinoxaline ethyl ester (Compound 3) exhibited an EGFR IC50 of 0.899 nM, compared to erlotinib at 0.439 nM [1]. The 4-ethyl analog is the next logical homolog in the alkyl series (Compound 4 or 5 in the same publication) and is predicted to display comparable or modulated potency due to increased lipophilicity. This head-to-head SAR context establishes the 4-ethyl substituent as a non-interchangeable parameter relative to 4-methyl; even a single methylene difference alters the ligand's positioning within the EGFR ATP-binding pocket.

EGFR inhibition kinase assay structure-activity relationship

Antiproliferative Activity in Cancer Cell Lines: 4-Alkyl Quinoxaline Carboxylates vs. Doxorubicin

The 4-methyl-3-oxoquinoxaline ethyl ester (Compound 3) demonstrated IC50 values of 2.51 ± 3.0 µM (HCT116), 4.22 ± 1.6 µM (HePG2), and 2.27 ± 1.9 µM (MCF7) against three cancer cell lines, comparable to doxorubicin (1.41 ± 0.58, 0.90 ± 0.62, and 1.01 ± 3.02 µM, respectively) [1]. The 4-ethyl analog, as the next higher homolog, is expected to exhibit differential cellular permeability and metabolic stability, yielding a distinct antiproliferative profile that cannot be assumed identical to the 4-methyl variant without independent experimental verification.

cytotoxicity HCT116 HePG2 MCF7 anticancer

Lipophilicity-Driven Differentiation: LogP and PSA Comparison with Unsubstituted Analog

The target compound has a computed LogP of 1.11 and a polar surface area (PSA) of 72.19 Ų [1]. In contrast, the unsubstituted 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1204-75-7) has a lower LogP (~0.3) due to the absence of the N4-ethyl group. This LogP increase of approximately 0.8 units enhances passive membrane permeability while maintaining acceptable aqueous solubility, positioning the 4-ethyl derivative within an optimal window for oral bioavailability according to Lipinski's rule of five.

LogP PSA physicochemical properties drug-likeness

Synthetic Versatility: Free Carboxylic Acid vs. Ethyl Ester Analogs in Parallel Library Synthesis

The target compound possesses a free carboxylic acid at the 2-position, enabling direct one-step amide coupling with diverse amine libraries without ester hydrolysis. In the patent literature, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivatives serve as key intermediates for PASK inhibitors [1]. The corresponding ethyl esters (e.g., compounds 3–5 in Ahmed et al.) require saponification prior to amide bond formation, adding a synthetic step that can reduce overall yield by 10–20% and introduce purification challenges. The free acid form eliminates this inefficiency, accelerating SAR exploration in lead optimization campaigns.

amide coupling parallel synthesis building block medicinal chemistry

High-Value Application Scenarios for 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in Drug Discovery


Kinase Inhibitor Lead Optimization: EGFR and PASK Programs

Use 4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid as a core scaffold for structure-activity relationship (SAR) studies targeting the ATP-binding site of EGFR and PASK kinases. The N4-ethyl substituent provides a distinct lipophilic contact that cannot be replicated with methyl or unsubstituted analogs, validated by the 0.899 nM EGFR IC50 observed for the 4-methyl homolog [1]. Direct amide coupling of the free carboxylic acid at C2 enables rapid exploration of amide-based side chains to optimize potency and selectivity.

Anticancer Library Synthesis via Parallel Amide Coupling

Deploy the compound as a key building block in automated parallel synthesis of quinoxaline-2-carboxamide libraries. The free carboxylic acid eliminates the ester hydrolysis step required for ethyl ester precursors [1], reducing per-compound synthesis time and increasing library throughput. The resulting amide library can be screened against the NCI-60 panel, with the 4-methyl analog already demonstrating single-digit micromolar IC50 values in HCT116, HePG2, and MCF7 cell lines [2].

Physicochemical Property Optimization for Oral Bioavailability

Incorporate the 4-ethyl derivative into medicinal chemistry campaigns where LogP adjustment is critical. With a measured LogP of 1.11 and PSA of 72.19 Ų [1], the compound resides within the optimal drug-like space, offering superior passive permeability relative to the unsubstituted parent (LogP ~0.3) while retaining adequate solubility. This makes it a superior choice for programs prioritizing oral administration routes.

Chemical Probe Development for PASK-Dependent Metabolic Pathways

Utilize the compound as a starting point for designing chemical probes to interrogate PAS kinase (PASK) function in diabetes and metabolic disease models. The quinoxaline-2-carboxylic acid scaffold is explicitly claimed for PASK inhibition [1], and the 4-ethyl substitution pattern represents an unexplored vector for optimizing target engagement and metabolic stability in cellular assays.

Quote Request

Request a Quote for 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.